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The landscape of pancreatic cancer treatment is evolving, with immunotherapy emerging as a
promising frontier. This guide provides an objective comparison of CT041, a novel CAR-T cell
therapy, with other immunotherapeutic modalities, supported by experimental data from clinical
trials.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited
effective treatment options. Immunotherapies are being investigated to leverage the patient's
immune system to fight this disease. CT041, a chimeric antigen receptor (CAR) T-cell therapy
targeting Claudin18.2 (CLDN18.2), has shown encouraging early signals in heavily pretreated
patients. This guide compares the performance of CT041 with other immunotherapeutic
approaches, including immune checkpoint inhibitors (ICIs), cancer vaccines, and other CAR-T
cell therapies. While direct comparative trials are scarce, this document synthesizes available
clinical trial data to offer a comparative perspective on their efficacy and safety profiles.

CT041: A CLDN18.2-Targeted CAR-T Cell Therapy

CTO041 is an autologous CAR-T cell therapy engineered to recognize and eliminate cancer cells
expressing Claudinl18.2, a tight junction protein aberrantly expressed on the surface of
pancreatic and other gastrointestinal cancer cells.[1][2][3]
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Signaling Pathway and Mechanism of Action

The mechanism of action for CT041 involves the re-engineering of a patient's own T-cells to
express a chimeric antigen receptor that specifically binds to CLDN18.2 on tumor cells. This
binding activates the T-cell, leading to the targeted killing of the cancer cell.
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Diagram 1: CT041 Mechanism of Action.

Clinical Performance

The efficacy and safety of CT041 in patients with heavily pretreated, CLDN18.2-positive
metastatic pancreatic cancer have been evaluated in pooled analyses of two Phase 1/1b
clinical trials (CT041-CG4006, NCT03874897; CT041-ST-01, NCT04581473).[4]
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Efficacy Endpoint CT041 (Pooled Analysis)[4][5][6]
Overall Response Rate (ORR) 16.7%

Disease Control Rate (DCR) 70.8%

Median Duration of Response (DoR) 9.5 months

Median Progression-Free Survival (PFS) 3.3 months

Median Overall Survival (OS) 10.0 months

Safety Profile: The most common treatment-emergent adverse events (TEAES) of grade 3 or
higher were hematologic toxicities related to the preconditioning regimen. Cytokine release
syndrome (CRS) and gastrointestinal disorders were the most frequently reported grade 1 or 2

adverse events.[4][5][6]

Experimental Protocol: CT041-CG4006 and CT041-ST-01
Trials

A generalized workflow for the administration of CT041 in these trials is outlined below.
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Diagram 2: Generalized Experimental Workflow for CT041 Trials.

Patient Selection: Patients enrolled were adults with histologically confirmed advanced
pancreatic cancer who had failed at least one prior line of systemic therapy. A key inclusion
criterion was CLDN18.2 positivity in tumor tissue, as determined by immunohistochemistry
(IHC).[4]

Manufacturing and Dosing: Autologous T-cells were collected via leukapheresis and genetically
modified to express the CLDN18.2-targeting CAR. Following manufacturing, patients received
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a lymphodepleting preconditioning regimen, typically consisting of fludarabine and
cyclophosphamide, to enhance the expansion and persistence of the infused CAR-T cells.
CT041 was then administered as a single intravenous infusion.[4][7][8]

Comparative Analysis with Other Immunotherapies

The following sections compare CT041 with other immunotherapeutic strategies for pancreatic
cancer, based on available clinical trial data.
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Diagram 3: Logical Relationship of Pancreatic Cancer Immunotherapies.

Immune Checkpoint Inhibitors (ICIs)

ICls, such as anti-PD-1/PD-L1 antibodies, have shown significant efficacy in a subset of
pancreatic cancer patients with specific biomarkers, namely high microsatellite instability (MSI-
H) or deficient mismatch repair (dIMMR).[9]
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Pembrolizumab Dostarlimab (GARNET,
Efficacy Endpoint (KEYNOTE-158, PDAC dMMR solid tumors incl.
subgroup)[10][11] PDAC)[3][12]
Overall Response Rate (ORR) 18.2% 0% (in 4 PDAC patients)
Median Progression-Free Not Reported for PDAC
) 2.1 months
Survival (PFS) subgroup

Not Reported for PDAC

Median Overall Survival (OS) 4.0 months
subgroup

Note: The ORR for dostarlimab in the GARNET study was 38.7% across all AMMR solid
tumors, but the small subgroup of four pancreatic cancer patients did not show a response in
the reported data.[3] The efficacy of ICls in the broader, microsatellite stable (MSS) pancreatic

cancer population has been limited.

Experimental Protocol: KEYNOTE-158: This was a multicenter, non-randomized, open-label
Phase 2 study. Eligible patients had previously treated, advanced non-colorectal MSI-H/dMMR
cancer. Pembrolizumab was administered at a dose of 200 mg every 3 weeks for up to 2 years.
[13]

Cancer Vaccines

Therapeutic cancer vaccines aim to stimulate a patient's immune system to recognize and
attack tumor cells. Several vaccine strategies are under investigation for pancreatic cancer.
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Vaccine Trial Phase Efficacy Endpoint Result

Median not reached in
Autogene Cevumeran oh L Recurrence-Free responders vs. 13.4
ase
(mRNA vaccine) Survival (RFS) months in non-

responders.[14]

Did not meet primary

endpoint of improved

GVAX + CRS-207 Phase 2b (ECLIPSE) Overall Survival (OS)
OS vs. chemotherapy.
[15]
6.1 months vs. 3.9

GVAX + CRS-207 Phase 2 Overall Survival (OS) months for GVAX
alone.[8]

ELI-002 2P (KRAS- Bh 1 Relapse-Free Survival Median RFS of 16.33

ase
targeted) (RFS) months.[2]
GVAX + Nivolumab + . Disease-Free Survival ~ Median DFS of 33.51
Platform Trial
Urelemab (DFS) months.

Experimental Protocol: Autogene Cevumeran Phase 1 Trial: This was an investigator-initiated,
single-center trial. Following surgery, patients received a single dose of atezolizumab (an anti-
PD-L1 antibody), followed by the personalized mRNA vaccine and then modified FOLFIRINOX
chemotherapy. The vaccine was individualized based on the mutational profile of each patient's
tumor.[1]

Other CAR-T Cell Therapies

Besides CLDN18.2, other tumor-associated antigens are being explored as targets for CAR-T
cell therapy in pancreatic cancer, with mesothelin being a prominent example.[9][16]

However, the efficacy of mesothelin-targeted CAR-T cells in clinical trials for pancreatic cancer
has been limited, often resulting in stable disease as the best response.[17] Challenges include
heterogeneous antigen expression, antigen loss, and the immunosuppressive tumor
microenvironment of pancreatic cancer.[17] At present, there is a lack of robust, quantitative
clinical data for other CAR-T therapies in pancreatic cancer that would allow for a direct, data-
driven comparison with CT041.
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Conclusion

CTO041 represents a promising targeted immunotherapy for a subset of pancreatic cancer
patients with CLDN18.2-positive tumors, demonstrating a notable disease control rate and
encouraging survival data in a heavily pretreated population. In comparison, immune
checkpoint inhibitors have shown efficacy in a smaller, biomarker-defined (MSI-H/dMMR)
population. Cancer vaccines are in earlier stages of development, with some showing potential
to delay recurrence, particularly personalized mRNA vaccines. Other CAR-T cell therapies
targeting antigens like mesothelin have faced significant hurdles in early clinical trials.

The data presented in this guide highlights the importance of patient selection and biomarker
identification in the application of immunotherapies for pancreatic cancer. While CT041 shows
potential, further investigation in larger, randomized trials is necessary to confirm its clinical
benefit and to better understand its positioning relative to other emerging and established
therapies. The detailed experimental protocols provided herein should aid in the critical
evaluation of these findings and inform the design of future studies in this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ascopubs.org [ascopubs.org]

e 2. newsroom.ucla.edu [newsroom.ucla.edu]

e 3. ASCO — American Society of Clinical Oncology [asco.0rg]
e 4. mskcc.org [mskcc.org]

e 5. hopkinsmedicine.org [hopkinsmedicine.org]

e 6. Exploring pancreatic cancer vaccines: What's next? | MD Anderson Cancer Center
[mdanderson.org]

7. uclahealth.org [uclahealth.org]

8. ASCO - American Society of Clinical Oncology [asco.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12395635?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2516
https://newsroom.ucla.edu/stories/cancer-vaccine-shows-promise-fighting-pancreatic-colorectal-cancer
https://www.asco.org/abstracts-presentations/ABSTRACT321659
https://www.mskcc.org/news/can-mrna-vaccines-fight-pancreatic-cancer-msk-clinical-researchers-are-trying-find-out
https://www.hopkinsmedicine.org/news/newsroom/news-releases/2023/07/pancreatic-cancer-vaccine-plus-immunotherapy-and-antibody-spark-immune-system-response-in-pancreatic-cancers
https://www.mdanderson.org/cancerwise/exploring-pancreatic-cancer-vaccines--what-s-next--.h00-159702279.html
https://www.mdanderson.org/cancerwise/exploring-pancreatic-cancer-vaccines--what-s-next--.h00-159702279.html
https://www.uclahealth.org/news/release/shelf-cancer-vaccine-elicits-strong-immune-response-patients
https://www.asco.org/abstracts-presentations/ABSTRACT122106
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. onclive.com [onclive.com]

e 10. Survival Benefit of Pembrolizumab for Patients With Pancreatic Adenocarcinoma: A Case
Series - PMC [pmc.ncbi.nlm.nih.gov]

e 11. Pembrolizumab in Noncolorectal MSI-H/dMMR Solid Tumors - The ASCO Post
[ascopost.com]

e 12. ascopubs.org [ascopubs.org]
e 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
e 14. onclive.com [onclive.com]

e 15. Investigational Pancreatic Cancer Vaccine Falls Short - Pancreatic Cancer Action
Network [pancan.org]

e 16. letswinpc.org [letswinpc.org]

» 17. Enhancing mesothelin CAR T cell therapy for pancreatic cancer with an oncolytic herpes
virus boosting CAR target antigen expression - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to CT041 and Other
Immunotherapies for Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395635#ct041-versus-other-immunotherapies-for-
pancreatic-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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